F0911-7667

SIRT1 activation deacetylase activity glioblastoma

F0911-7667 is a uniquely potent SIRT1 activator validated in glioblastoma xenografts. It induces autophagic cell death and mitophagy, distinguishing it from resveratrol and SRT1720 by its dual upregulation of SIRT1 expression and activity, along with demonstrated in vivo efficacy and a favorable toxicity profile. Procure for preclinical GBM research.

Molecular Formula C26H19ClN4O3S2
Molecular Weight 535 g/mol
CAS No. 361198-09-6
Cat. No. B1673321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF0911-7667
CAS361198-09-6
SynonymsHMS607P03;  F0911-7667
Molecular FormulaC26H19ClN4O3S2
Molecular Weight535 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC=C3C(=NN(C3=O)C4=NC5=CC=CC=C5S4)CSC6=CC=C(C=C6)Cl
InChIInChI=1S/C26H19ClN4O3S2/c27-17-6-8-18(9-7-17)35-14-21-19(13-28-12-16-5-10-22-23(11-16)34-15-33-22)25(32)31(30-21)26-29-20-3-1-2-4-24(20)36-26/h1-11,13,30H,12,14-15H2
InChIKeyBCCAZPLEJITKJU-CPNJWEJPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

F0911-7667 (CAS 361198-09-6): A Potent SIRT1 Activator with Documented In Vivo Anti-Glioblastoma Efficacy


F0911-7667, also known as HMS607P03 or Comp 5, is a small-molecule activator of the NAD⁺-dependent deacetylase sirtuin-1 (SIRT1) [1]. With a molecular formula of C26H19ClN4O3S2 and a molecular weight of 535.04 g/mol, it features a pyrazole core bearing benzodioxole, benzothiazole, and chlorophenylthioether substituents [2]. Identified via virtual screening of the Lifechemicals library against the SIRT1 crystal structure (PDB: 4ZZJ), it emerged as the most potent candidate among 10 top hits in deacetylase activity assays [1]. F0911-7667 induces autophagic cell death and mitophagy in glioblastoma cells and exhibits dose-dependent tumor growth inhibition in xenograft models with no obvious systemic toxicity [1].

Why Substituting F0911-7667 with Other SIRT1 Activators Risks Experimental Divergence


SIRT1 activators differ substantially in their potency, isoform selectivity, and downstream biological effects. Resveratrol, for example, requires concentrations near 100 µM to achieve SIRT1 activation and exhibits polypharmacology, including direct mitochondrial complex I stimulation [1]. SRT1720, while potent (EC50 ~0.16 µM) and selective (>230-fold over SIRT2/3), has not been validated in glioblastoma models . BML-278 (EC50 1 µM) shows moderate selectivity (25- and 50-fold over SIRT2/3) but lacks in vivo anti-tumor evidence . F0911-7667 is distinguished by its unique scaffold, its ability to simultaneously upregulate SIRT1 protein and mRNA expression while inducing autophagic cell death via the AMPK-mTOR-ULK axis, and its documented dose-dependent efficacy in GBM xenografts [2]. Interchanging these compounds without consideration of these parameters may yield non-comparable or misleading experimental outcomes.

F0911-7667: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


SIRT1 Activation Potency: F0911-7667 Outperforms 9 Other Hits in Primary Screen

In a virtual screening and deacetylase activity assay of 10 top-scoring compounds from the Lifechemicals library, F0911-7667 (designated Comp 5) exhibited the most potent SIRT1 activation. The assay measured fluorescence intensity as a proxy for deacetylase activity using a commercial kit [1]. While exact EC50 values were not disclosed in the primary paper, the relative activity of Comp 5 was the highest among all 10 candidates, and it was selected as the lead compound for further characterization [1].

SIRT1 activation deacetylase activity glioblastoma

Isoform Selectivity Profile: F0911-7667 Activates SIRT1, Not SIRT3 or SIRT6

When tested at 1 µM in U87MG and T98G glioblastoma cells, F0911-7667 selectively increased SIRT1 deacetylase activity without affecting the activities of SIRT3 or SIRT6, as determined by isoform-specific assays [1]. This selectivity contrasts with some earlier SIRT1 activators that exhibit broader sirtuin modulation.

SIRT1 isoform selectivity off-target activity

In Vivo Anti-Tumor Efficacy: Dose-Dependent Tumor Volume Reduction in Glioblastoma Xenografts

In U87MG and T98G xenograft mouse models, F0911-7667 administered over 14 days produced significant, dose-dependent inhibition of tumor volume (P < 0.001 vs. control) and tumor weight, with corresponding reductions in the proliferation marker Ki-67 [1]. Body weight loss was minimal and liver/kidney indices were only slightly increased at high doses, indicating a favorable safety margin [1]. In contrast, other SIRT1 activators such as SRT2183 have only demonstrated in vitro anti-glioma activity without reported in vivo validation, while resveratrol's in vivo efficacy is often confounded by poor bioavailability and off-target effects [2][3].

glioblastoma xenograft in vivo efficacy

Unique Dual Mechanism: SIRT1 Protein and mRNA Upregulation Plus AMPK-mTOR-ULK Pathway Activation

F0911-7667 not only increases SIRT1 deacetylase activity but also upregulates SIRT1 protein and mRNA levels in a dose-dependent manner [1]. This is a distinct feature compared to most SIRT1 activators (e.g., resveratrol, SRT1720) which typically enhance catalytic activity without altering expression levels. Furthermore, F0911-7667 robustly induces autophagy via phosphorylation of AMPK and ULK1 (Ser317/Ser555) and suppression of mTOR phosphorylation, leading to LC3-II accumulation and p62 degradation [1]. It also triggers mitophagy via the SIRT1-PINK1-Parkin pathway and downregulates 14-3-3γ, catalase, profilin-1, and HSP90α [1].

autophagy mitophagy AMPK mechanism of action

Recommended Application Scenarios for F0911-7667 Based on Quantitative Evidence


Glioblastoma Translational Research: In Vivo Proof-of-Concept Studies

F0911-7667 is optimally suited for preclinical efficacy studies in glioblastoma, given its validated dose-dependent tumor growth inhibition in both U87MG and T98G xenograft models [1]. The compound's demonstrated ability to cross the blood-brain barrier (inferred from in vivo target engagement) and its favorable toxicity profile (minimal body weight loss, slight increases in liver/kidney indices only at high doses) support its use in orthotopic GBM models and combination therapy investigations [1].

Autophagy and Mitophagy Pathway Dissection

Researchers investigating the role of SIRT1-mediated autophagy/mitophagy in cancer or neurodegeneration can leverage F0911-7667 as a chemical probe to activate the AMPK-mTOR-ULK axis and the SIRT1-PINK1-Parkin mitophagy pathway [1]. Its unique ability to simultaneously upregulate SIRT1 expression and activity makes it a valuable tool for studying feed-forward regulatory loops in cellular quality control mechanisms [1].

SIRT1 Isoform-Selective Chemical Biology

F0911-7667 provides a scaffold for medicinal chemistry optimization of SIRT1-selective activators. Its demonstrated selectivity for SIRT1 over SIRT3 and SIRT6 (at 1 µM) [1] positions it as a lead compound for developing tool molecules that minimize confounding effects from other sirtuin isoforms, which regulate distinct biological processes such as mitochondrial metabolism (SIRT3) and genomic stability (SIRT6).

Comparative SIRT1 Activator Benchmarking

In studies where the goal is to compare the efficacy of different SIRT1 activation strategies, F0911-7667 serves as a reference compound with a well-characterized in vitro and in vivo profile. Its potency (ranked #1 among 10 hits), mechanism (dual expression/activity modulation), and in vivo validation distinguish it from resveratrol, SRT1720, SRT2183, and BML-278, enabling head-to-head comparisons of pathway-specific outcomes [1][2].

Quote Request

Request a Quote for F0911-7667

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.